
L-Threonyl-L-prolyl-L-seryl-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonyl-L-prolyl-L-seryl-L-glutamic acid is a peptide composed of four amino acids: threonine, proline, serine, and glutamic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-prolyl-L-seryl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling reaction: where the activated amino acid reacts with the amine group of the resin-bound peptide.
Deprotection steps: to remove protecting groups from the amino acids, allowing for further coupling reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
化学反应分析
Types of Reactions
L-Threonyl-L-prolyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine and serine can be oxidized to form aldehydes or ketones.
Reduction: The carboxyl groups in glutamic acid can be reduced to form alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from hydroxyl groups.
Reduction: Formation of alcohols from carboxyl groups.
Substitution: Formation of substituted amines or amides.
科学研究应用
L-Threonyl-L-prolyl-L-seryl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery system or in peptide-based vaccines.
Industry: Utilized in the development of novel materials and biopolymers.
作用机制
The mechanism of action of L-Threonyl-L-prolyl-L-seryl-L-glutamic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- Glycyl-L-prolyl-L-glutamic acid
- Glycyl-L-hydroxyprolyl-L-glutamic acid
- Glycyl-L-prolyl-DL-serine
Uniqueness
L-Threonyl-L-prolyl-L-seryl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of threonine, proline, serine, and glutamic acid allows for unique interactions and applications compared to other similar peptides.
属性
CAS 编号 |
798540-83-7 |
|---|---|
分子式 |
C17H28N4O9 |
分子量 |
432.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H28N4O9/c1-8(23)13(18)16(28)21-6-2-3-11(21)15(27)20-10(7-22)14(26)19-9(17(29)30)4-5-12(24)25/h8-11,13,22-23H,2-7,18H2,1H3,(H,19,26)(H,20,27)(H,24,25)(H,29,30)/t8-,9+,10+,11+,13+/m1/s1 |
InChI 键 |
KKBIDLSDUGKUQS-XPCJQDJLSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


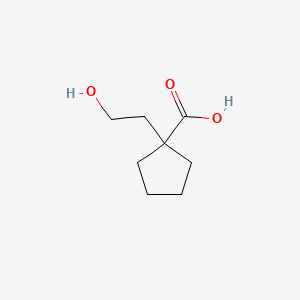


![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)


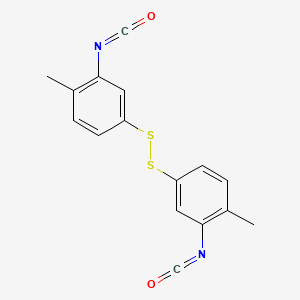

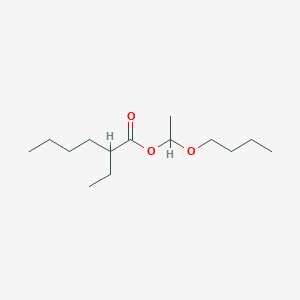
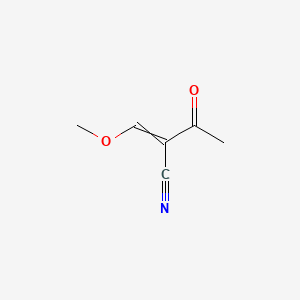
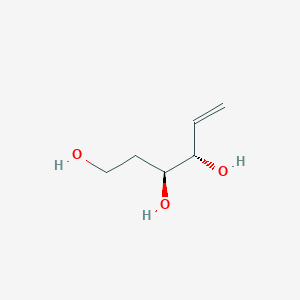
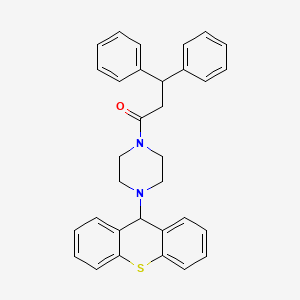
![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
